N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-15-9-11-17(12-10-15)29-14-21(27)24-13-20-18-7-3-4-8-19(18)22(28)26(25-20)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZQIQQQIYCRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound with significant potential for biological activity. This article explores its structural characteristics, synthesis methods, and biological implications based on available research.
Structural Characteristics
The compound's structure includes a cyclopentyl group, a phthalazine derivative, and a fluorophenoxy moiety. Its molecular formula is with a molecular weight of approximately 391.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets, making it a candidate for pharmacological applications.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1421452-32-5 |
| Structural Features | Cyclopentyl, Phthalazine |
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound. Common methods include:
- Condensation Reactions : Utilizing phthalazine derivatives and fluorophenols in the presence of coupling agents.
- Functional Group Modification : Modifying existing compounds to introduce the desired cyclopentyl and acetamide functionalities.
These methods allow for the optimization of yield and purity based on laboratory capabilities and resource availability.
Biological Activity
Research indicates that compounds with similar structural features often exhibit notable biological activities, including:
- Anticancer Properties : Phthalazine derivatives have been associated with the inhibition of cancer cell proliferation.
- Antimicrobial Activity : Triazole and phthalazine derivatives are known for their effectiveness against various pathogens.
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Study on Phthalazine Derivatives : A study demonstrated that phthalazine-based compounds exhibited significant cytotoxic effects against breast cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antifungal Activity Assessment : Research highlighted the antifungal properties of triazole derivatives, indicating that modifications to the triazole ring could enhance efficacy against fungal infections .
The biological activity of this compound may involve:
- Enzyme Inhibition : Interaction with enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses to drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs based on available evidence:
Key Structural and Functional Insights:
Core Heterocycle Variations: The phthalazinone core (Target, 4b, 13) is associated with anti-proliferative activity, whereas pyrazolone () and indolinone () cores are linked to antibiotic mimicry and kinase inhibition, respectively.
Substituent Effects :
- Lipophilicity : Cyclopentyl (Target) and dichlorophenyl () groups increase hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Polar Groups : Sulfamoyl (4b), hydroxypropyl (13), and pyridinyl () substituents improve solubility and facilitate interactions with polar residues in enzymatic pockets .
Conformational Flexibility :
- Steric bulk from cyclopentyl (Target) and dichlorophenyl () groups induces torsional strain, as seen in the dihedral angles of pyrazolone derivatives (54.8–77.5°), which may influence binding kinetics .
Preparation Methods
Phthalazinone Core Formation
The phthalazinone scaffold is synthesized through cyclocondensation of 1,2-dicarbonyl benzene derivatives with hydrazines. For example, reacting 1,2-diacetylbenzene with cyclopentylhydrazine under acidic conditions yields 3-cyclopentyl-4-oxo-3,4-dihydrophthalazine .
Reaction Conditions :
Introduction of the Aminomethyl Group
The aminomethyl moiety at the 1-position is introduced via Mannich reaction or reductive amination :
Protocol :
- Mannich Reaction :
- Reductive Amination :
Synthesis of 2-(4-Fluorophenoxy)acetic Acid
Nucleophilic Aromatic Substitution
4-Fluorophenol is reacted with chloroacetic acid under basic conditions:
Reaction :
$$
\text{4-Fluorophenol} + \text{ClCH}2\text{COOH} \xrightarrow[\text{NaOH}]{\text{H}2\text{O}} \text{2-(4-Fluorophenoxy)acetic acid}
$$
Optimized Conditions :
- Molar Ratio : 1:1.2 (phenol:chloroacetic acid)
- Base : 2 eq. NaOH
- Temperature : 80°C, 4 hours
- Yield : ~85%
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling 3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-ylmethylamine with 2-(4-fluorophenoxy)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :
Procedure :
- Dissolve 2-(4-fluorophenoxy)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous N,N-dimethylacetamide (DMA) .
- Add EDC·HCl (1.5 eq) and stir at 0°C for 15 minutes.
- Introduce 3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-ylmethylamine (1.0 eq) and triethylamine (2.5 eq).
- Warm to room temperature and stir for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via preparative HPLC.
Yield : 52–73% (dependent on stoichiometry and purification).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Solid-Phase Synthesis
Immobilizing the phthalazinone amine on Wang resin enables iterative coupling:
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.55 (s, 1H, NH), 8.25 (d, 1H, phthalazine-H), 7.90–7.82 (m, 2H, phthalazine-H), 7.40–7.32 (m, 2H, aromatic-H), 6.95 (t, 2H, J = 8.4 Hz, fluorophenyl-H), 4.33 (s, 2H, CH₂), 3.50–3.40 (m, 1H, cyclopentyl-H), 1.80–1.60 (m, 8H, cyclopentyl-H).
- LC-MS (ESI+) : m/z 454.2 [M+H]⁺.
Purity and Crystallinity
- HPLC Purity : ≥98% (C18 column, MeCN/H₂O gradient).
- XRD : Distinct peaks at 2θ = 10.2°, 15.7°, 20.4° confirm crystalline Form A.
Challenges and Optimization
Side Reactions
Solvent Selection
- DMA vs. DCM : DMA enhances solubility of polar intermediates, yielding 15–20% higher conversions than dichloromethane.
Industrial-Scale Considerations
Green Chemistry Metrics
- E-Factor : 23 (improved to 15 via solvent recycling).
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
- Temperature : Elevated temperatures (e.g., 60–80°C) may enhance reaction rates but risk side reactions.
- Solvent Choice : Polar aprotic solvents like DMF or DMSO are often optimal for nucleophilic substitutions involving the acetamide group .
- Catalysts : Use of coupling agents (e.g., HATU) for amide bond formation can improve efficiency.
- Step Monitoring : Thin-layer chromatography (TLC) and in-situ NMR spectroscopy are critical for tracking intermediate formation and minimizing impurities .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of cyclopentyl and fluorophenoxy substitutions.
- Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine/fluorine).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
Q. How can researchers design initial biological activity screens to identify therapeutic targets?
- Methodological Answer :
- In Vitro Assays : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to the phthalazinyl moiety’s affinity for ATP-binding pockets .
- Cell Viability Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (IC50 determination).
- Target Prioritization : Cross-reference structural analogs (e.g., tetrahydroquinoxaline derivatives) with known bioactivity databases .
Advanced Research Questions
Q. What methodologies are recommended for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., PARP-1) using AutoDock Vina or Schrödinger Suite .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for receptor-ligand interactions.
- Knockout Models : CRISPR/Cas9-mediated gene silencing in cell lines to confirm target dependency .
Q. How should researchers address contradictory bioactivity data across experimental models?
- Methodological Answer :
- Orthogonal Validation : Replicate assays in independent models (e.g., 2D vs. 3D cell cultures).
- Metabolic Stability Testing : Assess liver microsome stability to rule out false negatives from rapid degradation .
- Structural Analog Comparison : Compare with fluorophenoxy-containing analogs (e.g., ’s Table 1) to identify substituent-specific effects .
Q. What computational approaches predict the compound’s reactivity and stability?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model hydrolysis/oxidation pathways under physiological pH (e.g., lactam ring stability) .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to predict aggregation tendencies.
- ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier permeability .
Q. How can SAR studies systematically improve the compound’s efficacy?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., cyclopentyl → cyclohexyl) to enhance steric fit in target pockets .
- Bioisosteric Replacement : Replace the fluorophenoxy group with trifluoromethyl or sulfonamide groups to optimize binding affinity .
- Crystallography : Co-crystallize with target proteins to guide rational design (e.g., resolving π-π stacking interactions) .
Q. What experimental design strategies minimize variability in pharmacokinetic studies?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (dose, administration route) with minimal runs .
- In Vivo/In Vitro Correlation (IVIVC) : Use compartmental modeling (e.g., PK-Sim) to extrapolate animal data to humans.
- LC-MS/MS Quantification : Ensure sensitive detection of parent compound vs. metabolites in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
